
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-pentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-pentylacetamide” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles are greatly influenced by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that derivatives similar to 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-pentylacetamide show significant potential as anticonvulsant agents. A study by Liu et al. (2016) synthesized new benztriazoles to evaluate their anticonvulsant activity. Among these, compounds with modifications in the benzothiazole structure showed potent effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating the critical role of thiazole derivatives in developing anticonvulsant drugs (Liu, Zhang, Jin, & Quan, 2016).
Antioxidant and Anticancer Properties
Further studies have explored the antioxidant and anticancer potentials of thiazole derivatives. Hossan (2020) investigated 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives, revealing their efficacy as antioxidants through in vitro studies and molecular docking (Hossan, 2020). Similarly, Yurttaş, Tay, & Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, which showed considerable antitumor activity against various cancer cell lines, underscoring the potential of thiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been a subject of interest. Hussein & Azeez (2013) synthesized thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in addressing bacterial infections (Hussein & Azeez, 2013).
properties
IUPAC Name |
2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-pentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-3-4-5-10-19-17(21)11-16-13-23-18(20-16)22-12-15-8-6-14(2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKNGZLXMYXDDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

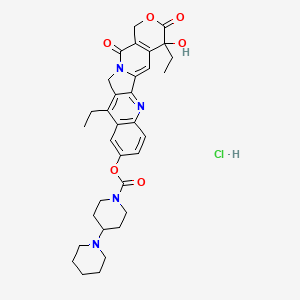
![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
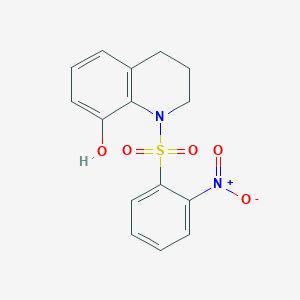
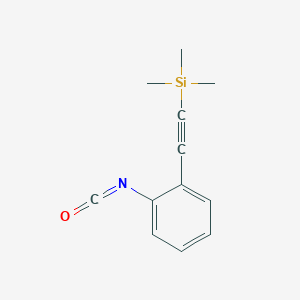


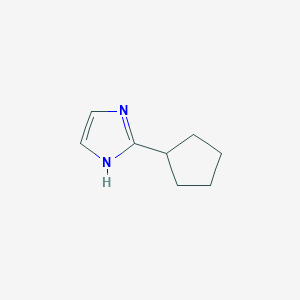
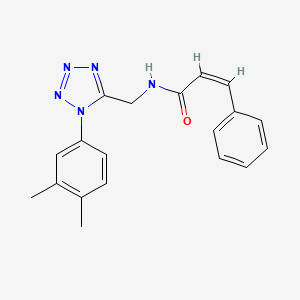
![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)
![3-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2799443.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)